Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate
Description
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate is a heterocyclic compound featuring a thiazole core substituted with a 3,4-dihydroxyphenyl group and a sulfanyl-linked acetamido-ethyl ester chain. The sulfanyl-acetamido bridge enhances molecular flexibility, enabling interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C15H16N2O5S2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[[2-[[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]sulfanyl]acetyl]amino]acetate |
InChI |
InChI=1S/C15H16N2O5S2/c1-2-22-14(21)6-16-13(20)8-24-15-17-10(7-23-15)9-3-4-11(18)12(19)5-9/h3-5,7,18-19H,2,6,8H2,1H3,(H,16,20) |
InChI Key |
KWVCTKVTQKGHKW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NC(=CS1)C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate typically involves multi-step organic reactions
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions.
Formation of Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole compounds.
Scientific Research Applications
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate involves its interaction with various molecular targets:
Molecular Targets: The compound may target enzymes involved in oxidative stress, such as cyclooxygenase and lipoxygenase.
Pathways Involved: It may modulate pathways related to inflammation and cell proliferation, potentially through the inhibition of NF-κB and other transcription factors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
Ethyl 2-(2-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate (hypothetical analog):
- Key Difference : Methoxy groups replace hydroxyl groups on the phenyl ring.
- Impact : Increased lipophilicity (logP ~3.13 vs. ~1.8 for dihydroxy analogs) and reduced hydrogen-bonding capacity compared to the target compound .
- Synthesis : Methoxy groups are often used as hydroxyl-protecting intermediates, suggesting possible synthetic pathways via deprotection .
- 2-Chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide (CAS 554405-19-5): Key Difference: Chloro and methoxy substituents instead of hydroxyl groups.
Heterocycle Core Modifications
- Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS 690248-86-3): Key Difference: Thiadiazole core with a morpholine sulfonyl group. Impact: Higher molecular weight (486.6 g/mol) and moderate lipophilicity (XLogP3 = 1.8), suitable for targeting enzymes like kinases .
Functional Group Variations
- Ethyl 4-[2-(3,4-dimethoxyphenyl)acetamido]benzoate (): Key Difference: Acetamido group attached to a benzoate ester instead of a thiazole-sulfanyl system. Impact: Reduced hydrogen-bond donor count (1 vs. 2 in the target compound), affecting solubility and bioavailability .
Biological Activity
Ethyl 2-(2-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-YL]sulfanyl}acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C14H16N2O4S
- Molecular Weight : 316.35 g/mol
This compound contains a thiazole ring, which is known for its diverse biological activities. The presence of the hydroxyl groups on the phenyl ring enhances its reactivity and potential biological interactions.
Anticancer Activity
- Cytotoxicity Studies : Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) in the range of against human breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) cell lines .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to inhibit critical cellular pathways involved in tumor growth and proliferation. For example, docking studies have suggested that these compounds may interact with tubulin, disrupting microtubule formation essential for mitosis .
-
Case Studies :
- A study demonstrated that a related thiazole derivative exhibited an IC50 value of against SK-MEL-2 melanoma cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Another investigation highlighted that certain thiazole derivatives showed over 89% inhibition in prostate cancer cell line PC3 at a concentration of .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Antibacterial Effects : Compounds with similar structures have shown promising antibacterial activities against various strains of bacteria. For example, derivatives containing thiazole rings have been reported to exhibit significant activity against Gram-positive and Gram-negative bacteria .
- Antifungal Properties : Some studies have indicated antifungal activity against Candida species and other fungi, further supporting the compound's potential as a therapeutic agent in infectious diseases .
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are often linked to their structural features:
- Hydroxyl Substituents : The presence of hydroxyl groups on the phenyl ring enhances solubility and interaction with biological targets.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can significantly impact cytotoxicity and selectivity towards cancer cells.
| Compound | IC50 (μg/mL) | Target Cell Line |
|---|---|---|
| Ethyl 2-(...thiazol-2-YL)... | 0.28 | MCF-7 (Breast Cancer) |
| Ethyl 2-(...thiazol-2-YL)... | 4.27 | SK-MEL-2 (Melanoma) |
| Ethyl 2-(...thiazol-2-YL)... | 10 | HCT116 (Colon Cancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
